Potent Bacteriostatic Activity Against Clinical MDR S. epidermidis Isolates Versus Linezolid and Analog 14
Against a panel of 81 clinical multidrug-resistant S. epidermidis (MDR-SE) isolates, Antibacterial agent 186 (compound 25) demonstrated a MIC50 of 1.6 μg/mL and a MIC90 of 3.125 μg/mL [1]. This activity was comparable to linezolid (MIC50 0.8 μg/mL, MIC90 1.6 μg/mL) but markedly superior to the closely related sulfonamide analog compound 14, which exhibited a MIC50 of 6.25 μg/mL and a MIC90 of 50 μg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against clinical MDR S. epidermidis isolates |
|---|---|
| Target Compound Data | MIC50 = 1.6 μg/mL; MIC90 = 3.125 μg/mL |
| Comparator Or Baseline | Linezolid: MIC50 = 0.8 μg/mL, MIC90 = 1.6 μg/mL; Compound 14: MIC50 = 6.25 μg/mL, MIC90 = 50 μg/mL |
| Quantified Difference | Antibacterial agent 186 is 4-fold to 16-fold more potent than analog compound 14 against clinical MDR isolates; activity is within 2-fold of linezolid. |
| Conditions | Broth microdilution method; 81 clinical MDR S. epidermidis strains (including linezolid-resistant isolates). |
Why This Matters
Demonstrates that Antibacterial agent 186 retains near-linezolid potency against MDR S. epidermidis while far outperforming structurally similar analogs, justifying its selection for research where broad-spectrum MDR coverage is required.
- [1] Canale V, Skiba-Kurek I, Klesiewicz K, et al. Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis. ACS Med Chem Lett. 2024;15(3):369-375. Table 2. View Source
